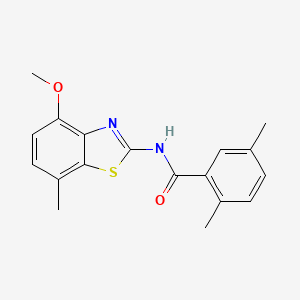
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
I found information related to “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, which might be a precursor or related compound . The synthesis references are from the Journal of Medicinal Chemistry, 30, p. 1166, 1987 and The Journal of Organic Chemistry, 49, p. 997, 1984 .Molecular Structure Analysis
I found molecular structure information for a few related compounds, but not specifically for “N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide”. For example, “N’-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-N,N-dimethyl-1,2-ethanediamine” has a molecular formula of C13H19N3OS .Physical And Chemical Properties Analysis
For “4-methoxy-7-methyl-1,3-benzothiazol-2-amine”, the melting point is 165-166 ºC . Other physical properties such as boiling point, density, and refractive index were not available .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- The compound, as a part of zinc phthalocyanine derivatives, shows promising properties as a Type II photosensitizer for the treatment of cancer in photodynamic therapy, characterized by good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features underline its potential use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory Activity
- Certain derivatives of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide have shown significant in-vitro anti-inflammatory activity. This highlights their potential in developing new anti-inflammatory agents (Rathi, More, Deshmukh, & Chaudhari, 2013).
Antiproliferative and Proapoptotic Effects
- A series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including this compound, have been found to exhibit significant antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines. Particularly, these compounds are notable for their proapoptotic effect, especially towards breast cancer cell lines (Corbo et al., 2016).
Antifungal Applications
- Compounds including the this compound structure have demonstrated antifungal effects against specific fungi types, suggesting their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Chemical Properties and Reactions
- Various studies have been conducted to understand the chemical properties and reactions of compounds containing the this compound structure, providing insights into their potential applications in chemical synthesis and pharmaceutical formulation (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).
Mécanisme D'action
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission .
Mode of Action
ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine .
Biochemical Pathways
The activation of the M4 receptor by ML293 influences various biochemical pathways. As a positive allosteric modulator, ML293 enhances the receptor’s response to acetylcholine, leading to a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that ML293 significantly amplifies the cellular responses triggered by acetylcholine binding to the M4 receptor .
Pharmacokinetics
ML293 exhibits excellent pharmacokinetic properties. It has low intravenous clearance (11.6 mL/min/kg) and demonstrates excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM, indicating good bioavailability .
Result of Action
The activation of the M4 receptor by ML293 can lead to various molecular and cellular effects, depending on the specific physiological context. Given the widespread role of acetylcholine and the M4 receptor in the body, these effects can be diverse and impact multiple organ systems .
Propriétés
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-5-6-11(2)13(9-10)17(21)20-18-19-15-14(22-4)8-7-12(3)16(15)23-18/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLGCFXVAJRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]butanoic acid](/img/structure/B2425646.png)

![N-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)-4-methylbenzamide](/img/structure/B2425649.png)
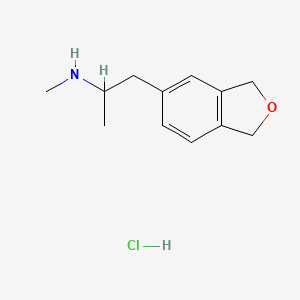
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
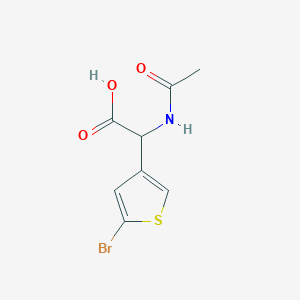
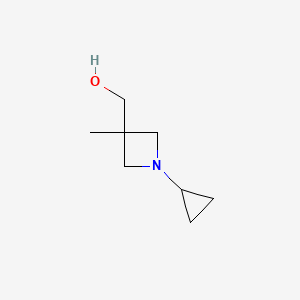
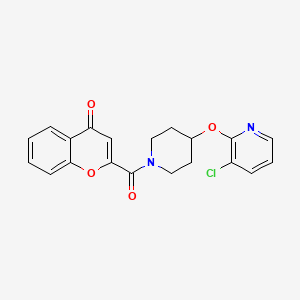
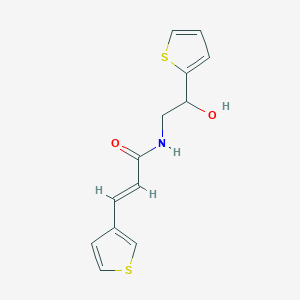
![2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2425662.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425663.png)
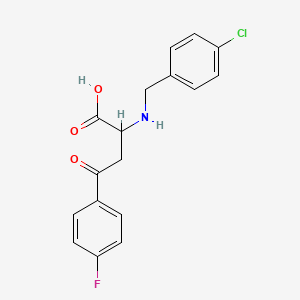
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2425666.png)
